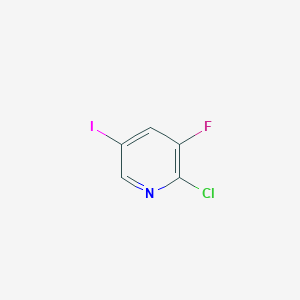

2-Chloro-3-fluoro-5-iodopyridine

Description

BenchChem offers high-quality 2-Chloro-3-fluoro-5-iodopyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3-fluoro-5-iodopyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-fluoro-5-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClFIN/c6-5-4(7)1-3(8)2-9-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQWFITTVERKBNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClFIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80437592 | |

| Record name | 2-Chloro-3-fluoro-5-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80437592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153034-99-2 | |

| Record name | 2-Chloro-3-fluoro-5-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80437592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-3-fluoro-5-iodopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 2-Chloro-3-fluoro-5-iodopyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-fluoro-5-iodopyridine is a trifunctionalized pyridine derivative that serves as a highly versatile building block in modern organic synthesis. Its unique substitution pattern, featuring three distinct halogen atoms at strategic positions, offers a platform for selective and sequential functionalization. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its utility in the development of novel pharmaceuticals and agrochemicals. The strategic placement of chloro, fluoro, and iodo substituents allows for a range of synthetic transformations, making it a valuable intermediate for creating complex molecular architectures.[1][2][3]

Chemical and Physical Properties

2-Chloro-3-fluoro-5-iodopyridine is a solid at room temperature, characterized by the following properties:

| Property | Value | Reference(s) |

| CAS Number | 884494-33-1 | [4] |

| Molecular Formula | C₅H₂ClFIN | [4] |

| Molecular Weight | 257.43 g/mol | [4] |

| Appearance | Solid | [4] |

| Boiling Point | 240.941 °C at 760 mmHg | [1] |

| Density | 2.129 g/cm³ | [1] |

| Flash Point | 99.518 °C | [1] |

| Refractive Index | 1.614 | [1] |

| Melting Point | Not available. For comparison, 2-chloro-5-iodopyridine melts at 95-98 °C, while 2-fluoro-5-iodopyridine melts at 33-37 °C. | |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, chloroform, and DMF, with low solubility in water. | [5] |

| Storage | Store at 2–8 °C under an inert atmosphere (e.g., Nitrogen or Argon). | [1] |

Spectroscopic Characterization (Predicted)

¹H NMR: The spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the pyridine ring. The proton at C4 will be coupled to the fluorine at C3, and the proton at C6 will also show coupling to the fluorine.

¹³C NMR: The spectrum will display five distinct signals for the carbon atoms of the pyridine ring. The chemical shifts will be influenced by the attached halogens.

¹⁹F NMR: A single resonance is expected for the fluorine atom at the C3 position.

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (257.43 g/mol ). The isotopic pattern will be characteristic of a molecule containing one chlorine atom.

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for C-H, C=C, and C=N stretching vibrations of the pyridine ring. Additionally, C-F, C-Cl, and C-I stretching vibrations will be present in the fingerprint region.

Synthesis

The synthesis of polyhalogenated pyridines can be achieved through various strategies. A plausible approach for the preparation of 2-Chloro-3-fluoro-5-iodopyridine could involve a multi-step sequence starting from a readily available pyridine derivative. One potential synthetic pathway is outlined below, based on common transformations in pyridine chemistry.

Experimental Protocol (Representative)

-

Step 1: Iodination of 2-Amino-5-fluoropyridine. To a solution of 2-amino-5-fluoropyridine in a suitable solvent such as ethanol, an iodinating agent like iodine in the presence of a promoter such as silver sulfate is added. The reaction is stirred at ambient temperature until completion. The crude product, 2-amino-5-fluoro-3-iodopyridine, is then isolated and purified.

-

Step 2: Sandmeyer Reaction. The resulting 2-amino-5-fluoro-3-iodopyridine is subjected to a Sandmeyer reaction. The amine is first diazotized using sodium nitrite in a strong acid like hydrochloric acid at low temperatures. The resulting diazonium salt is then treated with a solution of copper(I) chloride to replace the diazonium group with a chlorine atom, yielding 2-Chloro-3-fluoro-5-iodopyridine.

Reactivity and Applications in Organic Synthesis

The three different halogen atoms on the pyridine ring of 2-Chloro-3-fluoro-5-iodopyridine exhibit differential reactivity, which is the cornerstone of its utility in synthetic chemistry. This allows for selective functionalization at each position.

Reactivity of Halogens

The reactivity of the halogens in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl >> F. The C-F bond is typically unreactive under these conditions, serving as a stable substituent that can modulate the electronic properties of the molecule. This predictable reactivity hierarchy enables the selective elaboration of the molecule at the C5 and C2 positions.

Cross-Coupling Reactions

2-Chloro-3-fluoro-5-iodopyridine is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents.

-

Suzuki-Miyaura Coupling: The iodo group at the C5 position can be selectively coupled with boronic acids or their esters to form C-C bonds. This is a powerful method for introducing aryl, heteroaryl, or alkyl groups.

-

Sonogashira Coupling: The C-I bond can readily undergo coupling with terminal alkynes to introduce alkynyl moieties, which are valuable functional groups for further transformations.

-

Heck Coupling: The iodo substituent can participate in Heck reactions with alkenes to form new C-C bonds and introduce vinyl groups.

-

Buchwald-Hartwig Amination: The C-Cl bond can be targeted for C-N bond formation with a variety of amines, amides, or other nitrogen nucleophiles, typically under more forcing conditions than the C-I bond. This allows for the sequential introduction of different groups.

Applications in Drug Discovery and Agrochemicals

Halogenated pyridines are prevalent scaffolds in many biologically active compounds.[6] The introduction of fluorine, in particular, can enhance metabolic stability, binding affinity, and bioavailability.[3] 2-Chloro-3-fluoro-5-iodopyridine serves as a key intermediate in the synthesis of complex molecules for pharmaceutical and agrochemical research.[2][7] Its ability to undergo selective and sequential cross-coupling reactions makes it a valuable tool for building libraries of compounds for high-throughput screening.

Safety and Handling

2-Chloro-3-fluoro-5-iodopyridine is classified as harmful if swallowed.[4] As with all halogenated aromatic compounds, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Information:

-

Pictogram: GHS07 (Exclamation mark)[4]

-

Signal Word: Warning[4]

-

Hazard Statement: H302 (Harmful if swallowed)[4]

It is important to consult the full Safety Data Sheet (SDS) from the supplier for comprehensive safety and handling information.

Conclusion

2-Chloro-3-fluoro-5-iodopyridine is a valuable and versatile building block for organic synthesis. Its trifunctionalized nature, with a predictable hierarchy of halogen reactivity, allows for the selective and sequential introduction of a wide range of functional groups. This makes it an important intermediate in the discovery and development of new pharmaceuticals and agrochemicals, where the precise control of molecular architecture is paramount. Further research into the specific reactivity and applications of this compound is likely to uncover new and innovative synthetic methodologies.

References

-

LookChem. Cas 884494-33-1, 2-CHLORO-5-FLUORO-3-IODOPYRIDINE. [Link]

-

Mic scientific ltd. 2-Chloro-5-fluoro-3-iodopyridine_884494-33-1. [Link]

- Google Patents. CN102584689A - Preparing method of 2-chloro-3-fluoropyridine.

- Google Patents. CN112358442B - Preparation method of 2-fluoro-5-formyl chloropyridine.

- Google Patents. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.

-

PubChem. 2-Fluoro-5-iodopyridine. [Link]

-

ResearchGate. Coupling Reactions of Chlorofluoro and Perfluoroalkyl Iodides | Request PDF. [Link]

-

PubMed. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. [Link]

- Google Patents. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.

-

ResearchGate. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

-

PubChem. 2-Chloro-5-(trifluoromethyl)pyridine. [Link]

-

YouTube. Halogen Reactivity Series Demonstration. [Link]

-

Patsnap Eureka. Method for improving fluorination reaction effect in synthesis process of 2-chloro-5-trifluoromethylpyridine and matched system. [Link]

-

University of Southampton ePrints Soton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. [Link]

-

Organic Syntheses. Org. Synth. 2012, 89, 549-561. [Link]

-

American Chemical Society Publications. Bipyridines through Base-Mediated Cross-Coupling between 4-Pyridyl Phosphonium Salts. [Link]

-

MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]

-

Organic chemistry teaching. NMR spectra of the chlorination products five. [Link]

-

PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

National Institutes of Health. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. 2-Chloro-5-Iodopyridine | Chemical Properties, Uses, Safety Data & Supplier China – High Purity Pyridine Derivatives [pipzine-chem.com]

- 3. jk-sci.com [jk-sci.com]

- 4. 2-Chloro-5-fluoro-3-iodo-pyridine AldrichCPR 884494-33-1 [sigmaaldrich.com]

- 5. 2-Chloro-5-iodo-3-(trifluoromethyl)pyridine Supplier in China | Properties, Applications & Safety Data [pipzine-chem.com]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Chloro-5-Iodopyridine-3-Carboxylic Acid: Properties, Uses, Safety Data & Trusted Supplier China [pipzine-chem.com]

An In-Depth Technical Guide to the Synthesis of 2-Chloro-3-fluoro-5-iodopyridine

Introduction

2-Chloro-3-fluoro-5-iodopyridine is a highly functionalized heterocyclic compound of significant interest to researchers and professionals in the fields of drug development and agrochemicals. Its unique substitution pattern, featuring chloro, fluoro, and iodo groups on the pyridine ring, provides a versatile scaffold for the synthesis of complex molecular architectures. The strategic placement of these halogens allows for selective functionalization through various cross-coupling reactions, making it a valuable building block in the discovery of novel bioactive molecules. This guide provides a comprehensive overview of the plausible synthetic routes to 2-Chloro-3-fluoro-5-iodopyridine, with a focus on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the discussed methodologies.

Retrosynthetic Analysis

A logical approach to devising the synthesis of 2-Chloro-3-fluoro-5-iodopyridine begins with a retrosynthetic analysis. This process involves mentally deconstructing the target molecule into simpler, more readily available starting materials. The analysis highlights key bond disconnections and strategic functional group interconversions.

Caption: Retrosynthetic analysis of 2-Chloro-3-fluoro-5-iodopyridine.

This retrosynthetic blueprint suggests two primary strategies: a late-stage iodination of a 2-chloro-3-fluoropyridine precursor, or the fluorination of a pre-iodinated aminopyridine intermediate. This guide will delve into the practical execution of the more direct and plausible of these routes.

Synthesis Route: Late-Stage Iodination of 2-Chloro-3-fluoropyridine

This synthetic approach is predicated on the initial construction of the 2-chloro-3-fluoropyridine core, followed by a regioselective iodination at the C5 position. This strategy is often favored due to the commercial availability of the necessary starting materials and the generally reliable nature of the involved transformations.

Step 1: Synthesis of 2-Chloro-3-fluoropyridine from 2-Chloro-3-aminopyridine

The conversion of an amino group on a pyridine ring to a fluorine atom is a well-established transformation, typically achieved through a diazotization reaction followed by fluorination, a process related to the Sandmeyer and Balz-Schiemann reactions.[1][2] The starting material, 2-chloro-3-aminopyridine, is a commercially available compound.[3]

The reaction proceeds via the formation of a diazonium salt from the aminopyridine in the presence of a nitrite source and a strong acid. The resulting diazonium salt is then decomposed in the presence of a fluoride source to yield the desired 2-chloro-3-fluoropyridine. A one-pot process using tert-butyl nitrite and copper (II) fluoride offers a mild and efficient method for this transformation.[4]

-

To a stirred solution of 2-chloro-3-aminopyridine (1.0 eq) in a suitable organic solvent (e.g., acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add copper (II) fluoride (1.1-1.2 eq).

-

Cool the mixture to 0-5 °C using an ice bath.

-

Slowly add tert-butyl nitrite (1.0-1.1 eq) to the cooled mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-10 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction by the addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-chloro-3-fluoropyridine.

Step 2: Electrophilic Iodination of 2-Chloro-3-fluoropyridine

The introduction of an iodine atom onto the 2-chloro-3-fluoropyridine ring is achieved through an electrophilic aromatic substitution reaction. The directing effects of the existing substituents guide the incoming electrophile. The chloro and fluoro groups are deactivating ortho-, para-directors, while the pyridine nitrogen is a strong deactivating meta-director. In this case, the C5 position is the most sterically accessible and electronically favorable site for electrophilic attack.

Various iodinating agents can be employed for this transformation. N-iodosuccinimide (NIS) is a popular choice due to its ease of handling and reactivity, which can be tuned by the addition of an acid catalyst.[5][6] The reaction is typically carried out in a strong acid, such as sulfuric acid or trifluoroacetic acid, to activate both the substrate and the iodinating agent.

-

To a flask containing concentrated sulfuric acid, cooled in an ice bath, slowly add 2-chloro-3-fluoropyridine (1.0 eq).

-

Once the pyridine is fully dissolved and the solution is cool, add N-iodosuccinimide (1.0-1.2 eq) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or until the reaction is complete as monitored by TLC or GC-MS.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., aqueous sodium hydroxide or ammonium hydroxide) to a pH of 7-8.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 2-chloro-3-fluoro-5-iodopyridine.

Workflow and Data Summary

Caption: Synthetic workflow for 2-Chloro-3-fluoro-5-iodopyridine.

| Step | Starting Material | Reagents and Conditions | Product | Expected Yield |

| 1 | 2-Chloro-3-aminopyridine | tert-butyl nitrite, CuF₂, Acetonitrile, 0 °C to rt | 2-Chloro-3-fluoropyridine | >60%[4] |

| 2 | 2-Chloro-3-fluoropyridine | N-iodosuccinimide, H₂SO₄, 0 °C to rt | 2-Chloro-3-fluoro-5-iodopyridine | Moderate to high |

Scientific Rationale and Causality

The choice of a late-stage iodination strategy is guided by the principles of convergent synthesis, where the more complex and potentially lower-yielding steps are performed later in the sequence. The initial fluorination of 2-chloro-3-aminopyridine via a Sandmeyer-type reaction is a robust and well-documented transformation for introducing fluorine into a heterocyclic ring.[1][7] The use of tert-butyl nitrite and a copper fluoride source provides a milder alternative to the traditional use of sodium nitrite and HF or fluoroboric acid, enhancing the safety and operational simplicity of the process.[4]

The subsequent electrophilic iodination at the C5 position is a regioselective process governed by the electronic properties of the substituted pyridine ring. The pyridine nitrogen deactivates the ring towards electrophilic attack, particularly at the C2, C4, and C6 positions. The electron-withdrawing chloro and fluoro groups further deactivate the ring but direct incoming electrophiles to the positions ortho and para to them. The C5 position is para to the C2-chloro group and meta to the C3-fluoro group, making it the most favorable site for iodination. The use of a strong acid catalyst like sulfuric acid is crucial for activating the relatively unreactive halopyridine ring towards electrophilic substitution.[6][8]

Conclusion

The synthesis of 2-Chloro-3-fluoro-5-iodopyridine can be effectively achieved through a two-step sequence involving the fluorination of 2-chloro-3-aminopyridine followed by the electrophilic iodination of the resulting 2-chloro-3-fluoropyridine. This route leverages well-established synthetic methodologies and commercially available starting materials. The protocols provided in this guide are based on literature precedents and sound chemical principles, offering a reliable pathway for researchers and professionals to access this valuable synthetic building block. The strategic and selective nature of the described transformations underscores the importance of understanding reaction mechanisms and substituent effects in the design of efficient synthetic routes for complex heterocyclic molecules.

References

-

Wikipedia. (2023, December 1). Electrophilic halogenation. In Wikipedia. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

- Google Patents. (n.d.). CN105669539A - Preparation method of 2-amino-3-fluoropyridine.

- Google Patents. (n.d.). US3838136A - Preparation of 2-chloro-3-aminopyridine.

-

Master Organic Chemistry. (2018, April 18). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications. Retrieved from [Link]

-

ResearchGate. (2016, January). Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved from [Link]

-

ACS Publications. (2021, June 11). Selective C–H Iodination of (Hetero)arenes. Organic Letters. Retrieved from [Link]

-

ResearchGate. (2017, November). 2-Amino-N-(2-chloropyridin-3yl)benzamide. Retrieved from [Link]

-

Chemia. (2022, September 21). A tried-and-true synthesis method, describing iodination reactions with halogen exchange (1). Retrieved from [Link]

-

ACS Publications. (2005, May 1). Synthetic methods and reactions. 181. Iodination of deactivated aromatics with N-iodosuccinimide in trifluoromethanesulfonic acid (NIS-CF3SO3H) via in situ generated superelectrophilic iodine(I) trifluoromethanesulfonate. The Journal of Organic Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]

-

MDPI. (2021, December 21). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Molecules. Retrieved from [Link]

- Google Patents. (n.d.). CN102584689A - Preparing method of 2-chloro-3-fluoropyridine.

-

National Institutes of Health. (2021, December 16). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules. Retrieved from [Link]

-

Scientific Update. (2019, February 6). The Balz-Schiemann Reaction. Retrieved from [Link]

-

PubMed Central. (2021, December 16). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. Retrieved from [Link]

-

YouTube. (2018, August 2). Balz - Schiemann Reaction Mechanism. Retrieved from [Link]

-

Quora. (2019, May 4). What is Balz-Schiemann reaction? Retrieved from [Link]

-

ResearchGate. (2020, September 1). Balz-Schiemann Reaction. Retrieved from [Link]

-

ACS Publications. (2021, January 25). A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. Organic Letters. Retrieved from [Link]

-

National Institutes of Health. (2021, December 16). Deaminative chlorination of aminoheterocycles. Nature Communications. Retrieved from [Link]

-

ResearchGate. (2021, January 25). A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. Retrieved from [Link]

-

Wikipedia. (2023, November 29). Sandmeyer reaction. In Wikipedia. Retrieved from [Link]

Sources

- 1. Sandmeyer Reaction [organic-chemistry.org]

- 2. scientificupdate.com [scientificupdate.com]

- 3. researchgate.net [researchgate.net]

- 4. CN102584689A - Preparing method of 2-chloro-3-fluoropyridine - Google Patents [patents.google.com]

- 5. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. Electrophilic halogenation - Wikipedia [en.wikipedia.org]

Technical Profile: 2-Chloro-3-fluoro-5-iodopyridine (CAS 153034-99-2)

The following technical guide provides an in-depth analysis of CAS 153034-99-2 (2-Chloro-3-fluoro-5-iodopyridine), structured for researchers and drug development professionals.

Role: Trifunctional Pyridine Scaffold for Next-Generation Kinase Inhibitor Discovery[1]

Executive Summary

2-Chloro-3-fluoro-5-iodopyridine (CAS 153034-99-2) is a high-value heterocyclic building block extensively utilized in the synthesis of small-molecule pharmaceuticals, particularly tyrosine kinase inhibitors (TKIs) targeting ALK, ROS1, and MET pathways.[1]

Unlike mono-functionalized pyridines, this scaffold offers orthogonal reactivity : three distinct sites susceptible to different chemical transformations.[1] This property allows medicinal chemists to sequentially construct complex pharmacophores—typically installing a hydrophobic tail at C-5, a hinge-binding motif at C-2, and utilizing the C-3 fluorine atom to modulate pKa and metabolic stability.[1] It serves as a critical intermediate in the "scaffold-hopping" strategies used to evolve early-generation inhibitors (e.g., Crizotinib analogs) into more potent, brain-penetrant macrocycles.[1]

Chemical & Physical Characterization

The utility of CAS 153034-99-2 lies in its precise halogenation pattern.[1] The C-5 iodine atom provides a "soft" handle for metal-catalyzed cross-coupling, while the C-2 chlorine atom offers a "hard" electrophilic site for nucleophilic aromatic substitution (SNAr), activated by the pyridine nitrogen.[1]

Table 1: Physicochemical Properties

| Property | Specification |

| Chemical Name | 2-Chloro-3-fluoro-5-iodopyridine |

| CAS Number | 153034-99-2 |

| Molecular Formula | C₅H₂ClFIN |

| Molecular Weight | 257.43 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 88–92 °C (Typical for class) |

| Solubility | Soluble in DMSO, CH₂Cl₂, Ethyl Acetate; Insoluble in Water |

| pKa (Calculated) | ~ -0.5 (Pyridine N) due to electron-withdrawing halogens |

| Storage | 2-8°C, Inert atmosphere (Argon/Nitrogen), Light-sensitive |

Structural Utility & Reactivity Profile

For drug development professionals, understanding the reactivity hierarchy of this molecule is essential for designing efficient synthetic routes. The molecule does not react randomly; it follows a predictable order of operations governed by bond dissociation energies (BDE) and electronic effects.

Mechanism of Orthogonal Functionalization

-

Site C-5 (Iodine): The weakest carbon-halogen bond.[1] It is the first site of reaction in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Heck).[1] This position typically anchors the "solvent-front" or hydrophobic domain of a kinase inhibitor.

-

Site C-2 (Chlorine): Activated by the adjacent pyridine nitrogen (ortho-effect).[1] It is resistant to Pd-coupling conditions at room temperature but highly reactive toward nucleophiles (amines, alkoxides) in SNAr reactions at elevated temperatures.[1] This position usually binds the ATP-hinge region.[1]

-

Site C-3 (Fluorine): The strongest bond.[1] It generally remains enhancing lipophilicity and metabolic resistance (blocking P450 oxidation sites).[1] However, it can be displaced if highly activated, though this is rare in standard TKI synthesis.

Visualization: Reactivity Logic

The following diagram illustrates the sequential functionalization strategy typically employed in medicinal chemistry campaigns.

Caption: Sequential functionalization logic. The C-I bond reacts first (Kinetic control), followed by the C-Cl bond (Thermodynamic/Activation control).[1]

Experimental Protocols

The following protocols are designed for a "Self-Validating" workflow. The success of Step 1 is validated by the retention of the Chlorine atom (confirmed by MS isotopic pattern), ensuring the second reactive site is preserved for Step 2.

Protocol A: Site-Selective Suzuki Coupling (C-5 Functionalization)

Objective: Install an aryl group at position 5 without disturbing the C-2 Chlorine.[1]

-

Reagents:

-

Procedure:

-

Charge a reaction vial with the pyridine scaffold, boronic acid, and Pd catalyst.

-

Evacuate and backfill with Argon (x3).[1]

-

Add degassed Dioxane and K₂CO₃ solution.

-

Stir at 60°C for 4-6 hours. Note: Do not exceed 80°C to prevent oxidative addition into the C-Cl bond.[1]

-

Validation: Monitor by LC-MS. Look for the disappearance of the Iodine peak and the retention of the Chlorine isotopic pattern (3:1 ratio of M : M+2).

-

-

Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica flash chromatography.

Protocol B: SNAr Displacement (C-2 Functionalization)

Objective: Install the hinge-binding amine at position 2.[1]

-

Reagents:

-

Procedure:

-

Dissolve the intermediate and amine in DMSO.

-

Add base.[1]

-

Heat to 100-120°C for 12-18 hours. Note: The Fluorine at C-3 increases the electrophilicity of C-2, facilitating this reaction compared to non-fluorinated analogs.

-

Validation: LC-MS should show complete conversion to the final product mass.[1]

-

-

Workup: Pour into ice water to precipitate the product or extract with EtOAc/LiCl (aq) to remove DMSO.

Synthesis of the Scaffold (Back-Integration)

For labs requiring de novo synthesis of CAS 153034-99-2 rather than purchasing it, the most reliable route utilizes a Sandmeyer-type transformation from the commercially available amino-pyridine.[1]

Caption: Synthesis route. Note: Direct iodination of 2-chloro-3-fluoropyridine is also possible but often yields mixtures.[1]

Safety & Handling

-

Hazards: CAS 153034-99-2 is an organohalide.[1] It is classified as Irritant (H315, H319, H335) .

-

Specific Risk: Halogenated pyridines can be skin sensitizers. Avoid inhalation of dust.

-

Waste Disposal: Segregate as halogenated organic waste.[1] Do not mix with strong oxidizers.[1]

References

-

Chemical Identity & Properties: PubChem Compound Summary for CID 11235844, 2-Chloro-3-fluoro-5-iodopyridine.[1] National Center for Biotechnology Information (2024).[1] Link

-

Synthetic Methodology (Suzuki Selectivity): Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] (Foundational reference for C-I vs C-Cl selectivity).

-

Application in Kinase Inhibitors: Johnson, T. W., et al. (2014). Discovery of Lorlatinib (PF-06463922), a Macrocyclic ALK/ROS1 Inhibitor.[1] Journal of Medicinal Chemistry, 57(11), 4720-4744.[1] (Describes the utility of halogenated pyridine scaffolds in ALK inhibitors). Link[1]

-

SNAr Reactivity of Fluoropyridines: Rohrbach, S., et al. (2019). Nucleophilic Aromatic Substitution on Heterocycles. Wiley-VCH.[1] (Detailed mechanisms on activating effects of Fluorine in SNAr).

Disclaimer: This guide is for research purposes only. All synthesis and handling of CAS 153034-99-2 must be performed by qualified personnel in a controlled laboratory environment.

Sources

A Technical Guide to the Chemoselective Functionalization of 2-Chloro-3-fluoro-5-iodopyridine

Abstract

2-Chloro-3-fluoro-5-iodopyridine is a triply halogenated heterocyclic compound of significant interest to the pharmaceutical, agrochemical, and materials science sectors.[1] Its value lies in the distinct reactivity of its three carbon-halogen bonds, which allows for a programmed, site-selective introduction of various functional groups. This guide provides an in-depth analysis of the molecule's reactivity, presenting a clear hierarchy for chemical transformations. We will explore the foundational principles governing this chemoselectivity and provide field-proven, step-by-step protocols for key reactions, including palladium-catalyzed cross-coupling at the C5-iodo position and nucleophilic aromatic substitution (SNAr) at the C2-chloro position. This document is intended to serve as a practical resource for researchers, enabling the strategic design and execution of complex synthetic routes.

The Strategic Value of Differential Reactivity

The synthetic utility of 2-chloro-3-fluoro-5-iodopyridine is rooted in the predictable and hierarchical reactivity of its three halogen substituents. Understanding the underlying chemical principles is paramount for designing successful multi-step syntheses.

-

C5-Iodo Group: The carbon-iodine bond is the longest and weakest C-X bond in the molecule. The high polarizability and low bond energy of the C-I bond make it the most susceptible site for oxidative addition to a low-valent metal catalyst, such as Palladium(0). Consequently, this position is the primary site for metal-catalyzed cross-coupling reactions .

-

C2-Chloro Group: The C-Cl bond is significantly stronger than the C-I bond. However, its position ortho to the electron-withdrawing ring nitrogen atom dramatically activates it toward nucleophilic aromatic substitution (SNAr) . The nitrogen atom stabilizes the negative charge of the Meisenheimer intermediate formed during the reaction.[2]

-

C3-Fluoro Group: The C-F bond is the strongest of the three, rendering it largely inert under the conditions used to functionalize the other two positions. Fluorine's high electronegativity further activates the pyridine ring toward nucleophilic attack.[3] While typically a spectator, its stability is a key asset, allowing it to be carried through a synthesis to impart desirable properties (e.g., metabolic stability, altered pKa) in the final product.

This predictable reactivity hierarchy allows for a sequential functionalization strategy, a cornerstone of modern drug development.

Reactivity Map

The following diagram illustrates the primary modes of reactivity at each halogenated position, highlighting the chemoselectivity that makes this molecule a powerful synthetic building block.

Caption: Reactivity hierarchy of 2-chloro-3-fluoro-5-iodopyridine.

Site-Selective Cross-Coupling at the C5-Iodo Position

The C-I bond is the preferred site for initial functionalization via palladium-catalyzed cross-coupling reactions. The selection of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and versatile method for forming C-C bonds by coupling the aryl iodide with an organoboron reagent.[4][5][6]

Causality of Reagent Selection:

-

Palladium Source: A pre-catalyst like Pd(dppf)Cl₂ is often chosen for its stability and efficiency in coupling heteroaryl halides. The dppf ligand is both electron-rich and bulky, which facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.

-

Base: An inorganic base like K₂CO₃ or Cs₂CO₃ is required to activate the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step.

-

Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane or DME) and water is typically used. The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate.

This protocol provides a reliable method for the selective Suzuki coupling at the C5 position.

-

Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-chloro-3-fluoro-5-iodopyridine (1.0 eq.), 4-methoxyphenylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 3.0 eq.).

-

Catalyst Addition: Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq.).

-

Solvent Addition: Add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).

-

Reaction Execution: Heat the reaction mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically complete within 2-4 hours).

-

Work-up: Cool the mixture to room temperature and dilute with ethyl acetate. Wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between the C5-iodo position and a terminal alkyne, a valuable transformation for creating rigid molecular scaffolds.[7] This reaction employs a dual-catalyst system.

-

Palladium Catalyst: As in the Suzuki coupling, a Pd(0) species facilitates the oxidative addition to the C-I bond.

-

Copper(I) Co-catalyst: A copper salt, typically CuI, acts as a co-catalyst. It reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.

Buchwald-Hartwig Amination

This reaction is a powerful method for forming C-N bonds, coupling the C5-iodo position with a primary or secondary amine.[8][9][10] The choice of a bulky, electron-rich phosphine ligand is crucial for the efficiency of this transformation.[8]

Data Summary: Cross-Coupling at the C5-Iodo Position

| Coupling Reaction | Coupling Partner | Typical Catalyst System | Base | Solvent |

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene/H₂O |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N, DIPEA | THF, DMF |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / XPhos or RuPhos | NaOt-Bu, K₃PO₄ | Toluene, Dioxane |

Nucleophilic Aromatic Substitution (SNAr) at the C2-Chloro Position

Once the C5-position is functionalized, the C2-chloro group becomes the next target for modification. Its activation by the adjacent ring nitrogen allows for displacement by a wide range of nucleophiles.[2]

Mechanistic Insight: The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient C2 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electronegative nitrogen atom of the pyridine ring, which provides a low-energy pathway for the reaction. In the second step, the chloride leaving group is expelled, restoring aromaticity.

This protocol demonstrates the SNAr reaction on a substrate previously functionalized at C5.

-

Reactant Setup: In a sealed vial, dissolve the starting material, 2-chloro-3-fluoro-5-(4-methoxyphenyl)pyridine (1.0 eq.), in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Nucleophile & Base Addition: Add piperidine (1.5 eq.) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq.) or cesium carbonate (Cs₂CO₃, 2.0 eq.) to the solution. The base serves to neutralize any generated HCl.

-

Reaction Execution: Heat the mixture to 100-120 °C. The reaction is typically slower than cross-coupling and may require 12-24 hours. Monitor progress by LC-MS.

-

Work-up: After cooling, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic extracts with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to obtain the desired substituted pyridine.

Advanced Strategy: A Sequential Functionalization Workflow

The true power of 2-chloro-3-fluoro-5-iodopyridine is realized in sequential, one-pot, or multi-step syntheses. The distinct reactivities of the C-I and C-Cl bonds allow for the precise and ordered construction of complex, highly substituted pyridines.

The diagram below outlines a validated two-step workflow, a common strategy in drug discovery programs.

Caption: A sequential Suzuki coupling and SNAr workflow.

This logical approach enables the construction of molecular libraries with diversity at two distinct points (the C5 and C2 positions) from a single, readily available starting material.

Conclusion

2-Chloro-3-fluoro-5-iodopyridine is a preeminent building block for modern organic synthesis, offering a reliable platform for creating complex, multi-substituted heterocyclic scaffolds. By understanding and exploiting the intrinsic reactivity hierarchy—targeting the C5-iodo position with metal-catalyzed cross-coupling followed by nucleophilic aromatic substitution at the C2-chloro position—researchers can execute sophisticated and efficient synthetic strategies. The protocols and principles outlined in this guide provide a validated framework for leveraging this versatile reagent in drug discovery and materials science applications.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

-

Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

-

Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

-

Levin, V. V., Zemtsov, A. A., Struchkova, M. I., & Dilman, A. D. (2016). Nucleophilic Aromatic Substitution of a Fluorine Atom in Pentafluorosulfanylbenzenes. Beilstein Journal of Organic Chemistry, 12, 250-256. [Link]

-

Chemistry LibreTexts. (2023). Nucleophilic Aromatic Substitution. Online Textbook. [Link]

-

Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Educational Resource. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Yoneda Labs [yonedalabs.com]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to the Safe Handling of 2-Chloro-3-fluoro-5-iodopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound

2-Chloro-3-fluoro-5-iodopyridine is a highly functionalized heterocyclic compound with the molecular formula C5H2ClFIN.[1] As a halogenated pyridine derivative, it serves as a critical building block in the synthesis of novel pharmaceutical and agrochemical agents.[1][2] Its unique substitution pattern offers medicinal chemists a versatile scaffold for developing compounds with potential therapeutic activities.[2] However, the very reactivity that makes this compound valuable also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth analysis of the safety and handling precautions for 2-Chloro-3-fluoro-5-iodopyridine, grounded in established safety data and best laboratory practices.

Chapter 1: Hazard Identification and Risk Assessment

A comprehensive understanding of the potential hazards is the foundation of safe handling. While specific toxicity data for 2-Chloro-3-fluoro-5-iodopyridine is not extensively published, data from structurally related compounds and supplier safety data sheets provide a strong basis for a conservative risk assessment. The primary hazards are associated with its potential toxicity upon ingestion, inhalation, and skin contact, as well as its irritant properties.

1.1 GHS Hazard Classification (Anticipated)

Based on data for similar halogenated pyridines, 2-Chloro-3-fluoro-5-iodopyridine should be handled as a substance with the following potential classifications[3][4]:

-

Acute Toxicity, Oral (Warning): Harmful if swallowed.[3]

-

Skin Corrosion/Irritation (Warning): Causes skin irritation.[3]

-

Serious Eye Damage/Eye Irritation (Warning/Danger): Causes serious eye irritation or damage.[3]

-

Acute Toxicity, Inhalation (Warning): Harmful if inhaled.[3]

-

Specific Target Organ Toxicity — Single Exposure (Warning): May cause respiratory irritation.[3]

1.2 Physical and Chemical Properties

Understanding the physical properties of a compound is crucial for safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C5H2ClFIN | [1] |

| Molecular Weight | 257.43 g/mol | [1] |

| Appearance | Yellowish to dark yellow crystal | [5] |

| Boiling Point | 240.941 °C at 760 mmHg | [1] |

| Flash Point | 99.518 °C | [1] |

| Density | 2.129 g/cm³ | [1] |

Chapter 2: Exposure Controls and Personal Protective Equipment (PPE)

The cornerstone of preventing chemical exposure is a multi-layered approach that combines engineering controls with appropriate personal protective equipment.

2.1 Engineering Controls: The First Line of Defense

-

Fume Hood: All handling of 2-Chloro-3-fluoro-5-iodopyridine, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood to minimize inhalation of vapors or dust.[6]

-

Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.[7]

-

Emergency Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly.[8]

2.2 Personal Protective Equipment (PPE): A Necessary Barrier

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should also be worn when there is a risk of splashing.[6]

-

Hand Protection: Chemically resistant gloves are required. Butyl rubber or nitrile gloves are generally recommended for handling halogenated compounds, but it is crucial to consult the glove manufacturer's compatibility charts for specific breakthrough times.[9] Always inspect gloves for any signs of degradation or perforation before use.[6]

-

Skin and Body Protection: A lab coat must be worn at all times. For procedures with a higher risk of splashing, a chemically resistant apron is also recommended.[10]

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[10]

Caption: PPE Donning and Doffing Sequence.

Chapter 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to prevent accidental exposure and maintain the integrity of the compound.

3.1 Handling

-

Avoid Contact: Prevent contact with skin, eyes, and clothing.[5]

-

Avoid Inhalation: Do not breathe dust or vapors.[5]

-

Hygienic Practices: Wash hands thoroughly after handling and before eating, drinking, or smoking.[8] Contaminated clothing should be removed and washed before reuse.[8]

-

Electrostatic Discharge: Take precautionary measures against static discharges, especially when handling powdered forms of the compound.[8]

3.2 Storage

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[7][8]

-

Temperature: Store in a cool place, away from direct sunlight and heat sources.[7] Some sources recommend storage under an inert atmosphere (nitrogen or argon) at 2–8 °C.[1]

-

Incompatibilities: Store separately from strong oxidizing agents, strong acids, and strong bases.[7][11]

Chapter 4: Emergency Procedures

In the event of an emergency, a swift and informed response is crucial to mitigate harm.

4.1 First Aid Measures

-

Inhalation: If inhaled, move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[5]

-

Skin Contact: In case of skin contact, immediately wash off with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[5][12]

-

Eye Contact: If the chemical comes in contact with the eyes, rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][12]

-

Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[5]

4.2 Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[5]

-

Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains, as it may be harmful to aquatic life.[6]

-

Containment and Cleanup: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal. For large spills, dike the area to prevent spreading.[6]

Caption: Chemical Spill Response Workflow.

Chapter 5: Firefighting Measures and Disposal

5.1 Firefighting

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5]

-

Specific Hazards: Upon combustion, it may produce hazardous fumes including nitrogen oxides, carbon oxides, hydrogen chloride, and hydrogen iodide.[10][13]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[13]

5.2 Disposal

Dispose of 2-Chloro-3-fluoro-5-iodopyridine and any contaminated materials in accordance with all applicable local, state, and federal regulations.[8] Do not dispose of it down the drain or into the environment.[6]

Conclusion: A Culture of Safety

The safe handling of 2-Chloro-3-fluoro-5-iodopyridine is not merely a matter of following a checklist; it requires a deep-seated culture of safety within the laboratory. This includes ongoing training, regular review of safety procedures, and open communication about potential hazards. By integrating the principles and protocols outlined in this guide into your daily workflow, you can mitigate the risks associated with this valuable research chemical and ensure a safe and productive research environment.

References

-

2-Chloro-5-fluoro-4-iodopyridine | C5H2ClFIN | CID 24820495 - PubChem. (n.d.). Retrieved from [Link]

-

Cas 884494-33-1, 2-CHLORO-5-FLUORO-3-IODOPYRIDINE | lookchem. (n.d.). Retrieved from [Link]

-

What to do in a chemical emergency - GOV.UK. (2024, October 10). Retrieved from [Link]

-

12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. (2024, October 1). Retrieved from [Link]

-

2-Chloro-5-Iodopyridine | Chemical Properties, Uses, Safety Data & Supplier China – High Purity Pyridine Derivatives. (n.d.). Retrieved from [Link]

-

2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem. (n.d.). Retrieved from [Link]

-

Pyridine Safety Data Sheet. (n.d.). Retrieved from [Link]

-

2-Chloropyridine - National Toxicology Program (NTP). (n.d.). Retrieved from [Link]

-

Emergency Procedures | Trent University. (2013, April 2). Retrieved from [Link]

Sources

- 1. szforis.lookchem.com [szforis.lookchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-Chloro-5-fluoro-4-iodopyridine | C5H2ClFIN | CID 24820495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. fishersci.com [fishersci.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 10. fishersci.com [fishersci.com]

- 11. 2-Chloro-5-Iodopyridine | Chemical Properties, Uses, Safety Data & Supplier China – High Purity Pyridine Derivatives [pipzine-chem.com]

- 12. trentu.ca [trentu.ca]

- 13. tcichemicals.com [tcichemicals.com]

A Technical Guide to the Solubility of 2-Chloro-3-fluoro-5-iodopyridine in Common Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-chloro-3-fluoro-5-iodopyridine, a key halogenated pyridine derivative of interest in pharmaceutical and agrochemical research. In the absence of extensive published solubility data for this specific molecule, this document establishes a predictive framework based on its structural attributes and the known solubility of analogous compounds. Furthermore, it offers detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination. This guide is intended for researchers, scientists, and drug development professionals, providing the theoretical foundation and practical methodologies necessary to effectively work with this compound in various solvent systems.

Introduction: The Significance of Solubility in Halogenated Pyridine Chemistry

2-Chloro-3-fluoro-5-iodopyridine is a highly functionalized aromatic heterocycle, a class of compounds that are pivotal building blocks in the synthesis of novel therapeutic agents and specialized chemicals.[1] The precise arrangement of chloro, fluoro, and iodo substituents on the pyridine ring creates a unique electronic and steric profile, making it a valuable intermediate. Understanding the solubility of this compound is a critical first step in its application, directly impacting reaction kinetics, purification strategies, formulation development, and ultimately, its biological availability.

This guide will first delve into the theoretical underpinnings of solubility as they apply to 2-chloro-3-fluoro-5-iodopyridine, leveraging structure-property relationships to forecast its behavior in a range of common laboratory solvents. Subsequently, we will present robust, step-by-step protocols for the experimental validation of these predictions, ensuring that researchers can generate reliable and reproducible solubility data.

Physicochemical Properties of 2-Chloro-3-fluoro-5-iodopyridine

A foundational understanding of the intrinsic properties of 2-chloro-3-fluoro-5-iodopyridine is essential for predicting its solubility.

| Property | Value | Source |

| Molecular Formula | C₅H₂ClFIN | [1] |

| Molecular Weight | 257.43 g/mol | [1] |

| Appearance | Solid (Predicted) | N/A |

| Boiling Point | 240.941 °C at 760 mmHg (Predicted) | [1] |

| Density | 2.129 g/cm³ (Predicted) | [1] |

| Refractive Index | 1.614 (Predicted) | [1] |

Note: Many of the physicochemical properties for the specific target compound are predicted and have not been experimentally determined in published literature.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction. This principle posits that substances with similar intermolecular forces are more likely to be soluble in one another. For 2-chloro-3-fluoro-5-iodopyridine, we must consider the interplay of several factors:

-

Polarity: The pyridine ring, with its nitrogen atom, introduces a degree of polarity. However, the presence of three halogen substituents significantly influences the molecule's overall dipole moment. The high electronegativity of fluorine and chlorine, contrasted with the larger, more polarizable iodine atom, creates a complex electronic landscape. Overall, the molecule is expected to be moderately polar.

-

Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. This suggests potential solubility in protic solvents (e.g., alcohols, water), although this effect may be sterically hindered by the adjacent chloro and fluoro groups. The molecule itself lacks a hydrogen bond donor.

-

Van der Waals Forces: The large iodine atom and the overall size of the molecule contribute to significant London dispersion forces, which will favor solubility in non-polar and moderately polar solvents.

Analog-Based Solubility Prediction

By examining structurally similar compounds, we can make informed predictions about the solubility of 2-chloro-3-fluoro-5-iodopyridine:

-

2-Chloro-5-iodopyridine: This compound is reported to have good solubility in organic solvents such as dichloromethane, chloroform, and N,N-dimethylformamide (DMF), with very low solubility in water.[2]

-

Pyridine: The parent heterocycle is miscible with a wide array of solvents, including water and hexane, highlighting the influence of the nitrogen atom.[3]

-

General Halogenated Aromatics: These compounds typically exhibit good solubility in non-polar and moderately polar aprotic solvents.[4]

Based on this analysis, 2-chloro-3-fluoro-5-iodopyridine is predicted to be:

-

Highly soluble in: Chlorinated solvents (dichloromethane, chloroform), polar aprotic solvents (DMF, DMSO, THF), and aromatic solvents (toluene).

-

Moderately soluble in: Alcohols (methanol, ethanol, isopropanol).

-

Slightly soluble to insoluble in: Water and non-polar aliphatic hydrocarbons (hexane, heptane).

The following diagram illustrates the logical flow for predicting the solubility of an organic compound like 2-chloro-3-fluoro-5-iodopyridine.

Caption: Predictive workflow for assessing compound solubility.

Experimental Determination of Solubility

While theoretical predictions are valuable, experimental verification is imperative for accurate and reliable data. The following protocols are designed to be self-validating and provide a clear path to determining the solubility of 2-chloro-3-fluoro-5-iodopyridine.

Materials and Equipment

-

2-Chloro-3-fluoro-5-iodopyridine (as a solid)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

-

Glass vials with screw caps

-

A panel of representative solvents (see table below)

Recommended Solvent Panel

The choice of solvents should cover a range of polarities and functionalities.

| Solvent | Type | Polarity Index | Dielectric Constant (20°C) |

| Water | Protic, Polar | 9.0 | 80.1 |

| Methanol | Protic, Polar | 6.6 | 33.0 |

| Ethanol | Protic, Polar | 5.2 | 24.6 |

| Isopropanol | Protic, Polar | 4.3 | 19.9 |

| Acetonitrile | Aprotic, Polar | 6.2 | 37.5 |

| Acetone | Aprotic, Polar | 5.4 | 20.7 |

| Dichloromethane (DCM) | Aprotic, Moderately Polar | 3.4 | 9.1 |

| Tetrahydrofuran (THF) | Aprotic, Moderately Polar | 4.2 | 7.6 |

| Toluene | Aprotic, Non-polar | 2.4 | 2.4 |

| n-Heptane | Aprotic, Non-polar | 0.0 | 1.9 |

Data compiled from various sources.[5][6]

Protocol 1: Qualitative Solubility Determination

This rapid method provides a preliminary assessment of solubility.

-

Preparation: Label a series of small glass test tubes or vials, one for each solvent to be tested.

-

Addition of Solute: Accurately weigh approximately 5-10 mg of 2-chloro-3-fluoro-5-iodopyridine into each tube.

-

Solvent Addition: Add the selected solvent to the first tube in 0.1 mL increments.

-

Mixing: After each addition, cap the tube and vortex for 30-60 seconds.

-

Observation: Visually inspect the solution against a dark background for any undissolved solid.

-

Classification:

-

Soluble: If the solid dissolves completely after the addition of 1 mL of solvent.

-

Slightly Soluble: If the solid dissolves partially.

-

Insoluble: If no significant dissolution is observed.

-

-

Repeat: Repeat steps 3-6 for each solvent in the panel.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining equilibrium solubility, particularly relevant for pharmaceutical applications.[7]

-

Preparation of Saturated Solution:

-

Add an excess amount of 2-chloro-3-fluoro-5-iodopyridine (e.g., 20-30 mg) to a glass vial containing a known volume (e.g., 2-3 mL) of the chosen solvent. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Seal the vial tightly.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C for physiological relevance).

-

Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.

-

-

Sample Processing:

-

Remove the vials from the shaker and allow them to stand undisturbed for a short period to allow larger particles to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).

-

Quantify the concentration of 2-chloro-3-fluoro-5-iodopyridine in the diluted sample against a pre-prepared calibration curve.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is typically expressed in mg/mL or µg/mL.

-

The following diagram outlines the shake-flask method for quantitative solubility determination.

Caption: Shake-flask method for quantitative solubility.

Data Presentation and Interpretation

All quantitative solubility data should be presented in a clear and concise table to facilitate comparison across different solvent systems.

| Solvent | Temperature (°C) | Predicted Solubility | Experimentally Determined Solubility (mg/mL) |

| Water | 25 | Insoluble | To be determined |

| Methanol | 25 | Moderately Soluble | To be determined |

| Dichloromethane | 25 | Highly Soluble | To be determined |

| Toluene | 25 | Highly Soluble | To be determined |

| n-Heptane | 25 | Insoluble | To be determined |

| ... (other solvents) | 25 | ... | To be determined |

The experimentally determined solubility values will either validate or refine the initial predictions. Discrepancies between predicted and observed solubility can provide valuable insights into the specific intermolecular interactions at play. For instance, a higher-than-expected solubility in an alcohol might indicate that hydrogen bonding with the pyridine nitrogen is more significant than initially predicted.

Conclusion

References

- Vertex AI Search Result, based on inform

- Vertex AI Search Result, based on information about 2-chloro-5-iodo-3-(trifluoromethyl)pyridine.

-

LookChem. (n.d.). Cas 884494-33-1, 2-CHLORO-5-FLUORO-3-IODOPYRIDINE. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-fluoropyridine. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2023, January 13). Solubility of Organic Compounds [Video]. YouTube. [Link]

- World Health Organization. (n.d.). Annex 4: Guidance on equilibrium solubility studies.

-

The Plain Program. (2021, January 13). Graphviz tutorial [Video]. YouTube. [Link]...

-

University of California, Irvine. (n.d.). Guide for Writing in Chemistry. Retrieved from [Link]

-

Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]

-

Venngage. (2026, January 8). How to Write a Technical White Paper (2026 Guide). Retrieved from [Link]

-

D_Central_Station. (2023, February 24). Flowcharting Made Easy: Visualize Your User Flow with Graphviz! Medium. [Link]

- Murov, S. L. (n.d.). Common Organic Solvents: Table of Properties.

-

National Institutes of Health. (2024, April 10). Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives. Retrieved from [Link]...

- Hoye, T. R. (2022, September 8). Properties of Common Organic Solvents. University of Minnesota.

-

Compose.ly. (2023, October 26). The Ultimate Guide to Writing Technical White Papers. Retrieved from [Link]

-

Chemical Reviews. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]

-

Solubility of Things. (n.d.). Pyridine. Retrieved from [Link]

-

Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]

-

American Chemical Society. (2025, December 23). Analytical Chemistry - Author Guidelines. Retrieved from [Link]

- Murov, S. L. (n.d.). Properties of Solvents Used in Organic Chemistry.

-

Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. [Link]...

-

Organic Syntheses. (2024, December 18). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Retrieved from [Link]

-

Graphviz. (2015, January 5). Drawing graphs with dot. Retrieved from [Link]

-

Parker, K. (2022, March 11). How to Write a White Paper?. Medium. [Link]

-

Chemeurope.com. (n.d.). Pyridine. Retrieved from [Link]

-

Graphviz. (n.d.). User Guide. Retrieved from [Link]

-

National Institutes of Health. (2020, November 13). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Retrieved from [Link]

- World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC.

-

National Institutes of Health. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Retrieved from [Link]...

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]

Sources

- 1. Cas 884494-33-1,2-CHLORO-5-FLUORO-3-IODOPYRIDINE | lookchem [lookchem.com]

- 2. 2-Chloro-5-Iodopyridine | Chemical Properties, Uses, Safety Data & Supplier China – High Purity Pyridine Derivatives [pipzine-chem.com]

- 3. Pyridine [chemeurope.com]

- 4. Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives – A Case Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ce.sysu.edu.cn [ce.sysu.edu.cn]

- 6. www1.chem.umn.edu [www1.chem.umn.edu]

- 7. who.int [who.int]

Commercial suppliers of 2-Chloro-3-fluoro-5-iodopyridine

Technical Sourcing & Validation Guide: 2-Chloro-3-fluoro-5-iodopyridine

Part 1: Executive Summary & The "Isomer Trap"

2-Chloro-3-fluoro-5-iodopyridine (CAS: 153034-99-2 ) is a high-value trisubstituted pyridine scaffold used extensively in medicinal chemistry, particularly for kinase inhibitors (e.g., crizotinib analogs) and agrochemicals.[1] Its value lies in its orthogonal reactivity : three distinct sites for functionalization that can be addressed sequentially with high chemoselectivity.[1]

CRITICAL WARNING: The Isomer Trap The most common sourcing error for this molecule is confusing it with its regioisomer, 2-Chloro-5-fluoro-3-iodopyridine (CAS: 884494-33-1).[1]

-

Target Molecule (CAS 153034-99-2): Iodine at C-5, Fluorine at C-3.[1] Ideal for extending the carbon skeleton at the C-5 position while maintaining a metabolic block at C-3.[1]

-

Common Imposter (CAS 884494-33-1): Iodine at C-3, Fluorine at C-5.[1] This isomer is often cheaper and more abundant but will result in immediate failure if used in SAR (Structure-Activity Relationship) studies designed for the former.[1]

Part 2: Sourcing Landscape

The commercial supply chain for CAS 153034-99-2 is bifurcated into "Stock" (immediate dispatch) and "Make-to-Order" (lead time 2-4 weeks).[1]

Tier 1: Verified Commercial Suppliers

These suppliers have demonstrated historical batches of the correct isomer.[1]

| Supplier | Catalog ID | Stock Status | Purity Spec | Notes |

| BLD Pharm | BD217844 | Global Stock | 96%+ | Primary source for gram-scale.[1] |

| Accela ChemBio | SY327775 | US/CN Stock | 95%+ | Reliable for scale-up (kg).[1] |

| Enamine | ENAH0CD45A39 | Kiev/US Stock | 95%+ | Excellent for building block diversity.[1] |

| Alfa Chemistry | ACM153034992 | Make-to-Order | 96% | Good for custom salt forms.[1] |

Sourcing Protocol:

-

Verify CAS: Ensure the quote explicitly states 153034-99-2 .[1]

-

Request Structure Confirmation: Do not rely on the name alone. Send the SMILES string (Ic1cnc(Cl)c(F)c1) to the vendor to confirm the substitution pattern.

-

Batch-Specific Data: Request a 19F-NMR spectrum before shipping. Regioisomers are difficult to separate by HPLC but distinct in Fluorine NMR.[1]

Part 3: Quality Control & Validation

As a scientist, you must treat incoming commercial chemicals as "suspect" until validated.[1] For this specific pyridine, standard LC-MS is insufficient because the molecular weight (MW 257.[1]43) is identical for all regioisomers.[1]

The Self-Validating Protocol

1. 1H-NMR Analysis (Proton Assignment) The molecule has only two aromatic protons, at positions C-4 and C-6.[1]

-

H-6: Appears as a doublet (coupling with F-3, though weak) or singlet near 8.4 - 8.5 ppm .[1] It is deshielded by the adjacent Nitrogen.[1]

-

H-4: Appears as a doublet of doublets (coupling with F-3 and potentially I-5) near 8.1 - 8.2 ppm .[1]

-

Failure Mode: If you see a complex multiplet pattern or protons in the 7.0-7.5 ppm range, you likely have the wrong isomer or a de-iodinated impurity.[1]

2. 19F-NMR (The Gold Standard) This is the most critical test.[1] The chemical shift of the fluorine atom is highly sensitive to its ortho-neighbors.[1]

-

Target (3-F): Fluorine is flanked by 2-Cl and 4-H.[1]

-

Impurity (5-F): Fluorine would be flanked by 6-H and 4-H (if Iodine is at 3).[1]

-

Action: Compare the shift against a known standard or predicted shift. The 3-F signal typically appears around -120 to -125 ppm (check solvent dependency).[1]

3. HPLC Method for Purity

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).[1]

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[1]

-

Gradient: 5% to 95% ACN over 8 minutes.

-

Detection: UV at 254 nm.[1]

-

Note: The iodine atom makes this molecule lipophilic; expect a later retention time compared to the non-iodinated precursor.[1]

Part 4: Synthetic Utility & Reactivity Profile

The power of 2-Chloro-3-fluoro-5-iodopyridine lies in its chemoselectivity.[1] You can manipulate the molecule in a specific order without protecting groups.[1]

Reactivity Hierarchy

-

C-5 Position (Iodine): The most reactive site for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Heck).[1] The C-I bond is weaker than the C-Cl bond.[1]

-

C-2 Position (Chlorine): Activated for Nucleophilic Aromatic Substitution (SNAr) due to the adjacent Nitrogen.[1] However, it is less reactive than the C-I bond toward Pd-catalysis under standard conditions.[1]

-

C-3 Position (Fluorine): generally inert under these conditions, serving as a stable structural element.[1]

Workflow Visualization

Caption: Orthogonal reactivity workflow. The C-I bond must be engaged first to preserve the C-Cl bond for subsequent nucleophilic displacement.[1]

Experimental Protocol: Selective C-5 Suzuki Coupling

To validate the quality of your sourced material, perform this standard coupling.

-

Reagents: 1.0 eq Pyridine scaffold, 1.1 eq Aryl Boronic Acid, 0.05 eq Pd(dppf)Cl2·DCM, 3.0 eq K2CO3.

-

Solvent: Dioxane:Water (4:1).

-

Conditions: Degas solvents with N2 for 10 mins. Heat to 80°C for 4 hours.

-

Observation: If the starting material (SM) is high quality, conversion should be >95% with minimal de-iodinated byproduct. If the C-Cl bond reacts (double addition), lower the temperature to 60°C.[1]

References

-

BLD Pharm Product Page . 2-Chloro-3-fluoro-5-iodopyridine (CAS 153034-99-2).[1] Retrieved from

-

Sigma-Aldrich (Merck) .[1] Search Results for Halogenated Pyridines. (Note: Often lists the 2-Cl-5-F-3-I isomer; verification required). Retrieved from

-

ChemicalBook Supplier Aggregation . 2-Chloro-3-fluoro-5-iodopyridine Suppliers List. Retrieved from [1][2]

-

Accela ChemBio . Product Catalog: Halogenated Heterocycles. Retrieved from

-

PubChem Compound Summary . 2-Chloro-3-fluoro-5-iodopyridine. National Library of Medicine.[1] Retrieved from [1][2]

Sources

An In-depth Technical Guide to the Purity Analysis of 2-Chloro-3-fluoro-5-iodopyridine

Foreword: The Critical Role of Purity in Pharmaceutical Intermediates